molecular formula C3H3NO B1329346 Pyruvonitrile CAS No. 631-57-2

Pyruvonitrile

Cat. No. B1329346
CAS RN: 631-57-2
M. Wt: 69.06 g/mol
InChI Key: QLDHWVVRQCGZLE-UHFFFAOYSA-N
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Patent
US08536209B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1-(2-bromo-thiazol-5-yl)-ethanol (1.95 g, 9.37 mmol) in AcCN (90.0 mL) was treated at rt with MnO2 (4.53 g, 46.86 mmol) and the reaction mixture was stirred for 16 h at rt before being filtered through Celite. The solvent was removed under reduced pressure to give the title compound as a yellow solid. LC-MS-conditions 02: tR=0.80 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.53 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[Br:3][C:4]1[S:5][C:6]([CH:9]([OH:11])[CH3:10])=[CH:7][N:8]=1>C(C#N)(C)=O.O=[Mn]=O>[Br:3][C:4]1[S:5][C:6]([C:9](=[O:11])[CH3:10])=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
1.95 g
Type
reactant
Smiles
BrC=1SC(=CN1)C(C)O
Name
Quantity
90 mL
Type
solvent
Smiles
C(=O)(C)C#N
Name
Quantity
4.53 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 16 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before being filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1SC(=CN1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.